2-Methylmalonoyl carnitine
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Overview
Description
2-Methylmalonoyl carnitine is a derivative of carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for β-oxidation. It is an O-acylcarnitine having methylmalonyl as the acyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylmalonoyl carnitine typically involves the esterification of carnitine with methylmalonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methylmalonoyl carnitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the carboxyl group to a carbonyl group.
Reduction: The reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylmalonoyl carnitine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and acylation reactions.
Biology: It plays a role in metabolic studies, particularly in understanding fatty acid metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in treating metabolic disorders.
Industry: It is used in the production of dietary supplements and as an additive in certain pharmaceutical formulations .
Mechanism of Action
2-Methylmalonoyl carnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy homeostasis. The compound interacts with carnitine palmitoyltransferase, an enzyme that regulates the entry of fatty acids into the mitochondria .
Comparison with Similar Compounds
Similar Compounds
Carnitine: The parent compound involved in fatty acid transport.
Acetylcarnitine: A derivative of carnitine with an acetyl group.
Propionylcarnitine: Another derivative with a propionyl group
Uniqueness
2-Methylmalonoyl carnitine is unique due to its specific acyl group, which imparts distinct metabolic properties. Unlike other carnitine derivatives, it is specifically involved in the metabolism of branched-chain amino acids and odd-chain fatty acids .
Properties
CAS No. |
149181-64-6 |
---|---|
Molecular Formula |
C18H32N2O8 |
Molecular Weight |
404.46 |
IUPAC Name |
3-[3-[1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-2-methyl-3-oxopropanoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C18H32N2O8/c1-12(17(25)27-13(8-15(21)22)10-19(2,3)4)18(26)28-14(9-16(23)24)11-20(5,6)7/h12-14H,8-11H2,1-7H3 |
InChI Key |
QKHVLWROSZPHTE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC(CC(=O)[O-])C[N+](C)(C)C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Synonyms |
2-Methylmalonoyl carnitine |
Origin of Product |
United States |
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